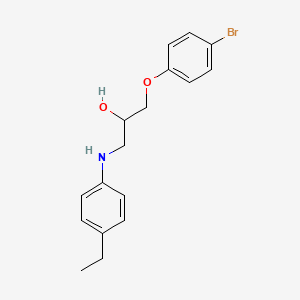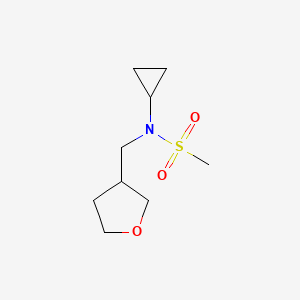
2-Ethylsulfonyl-1,3-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylsulfonyl-1,3-dimethoxybenzene (EDB) is a chemical compound that belongs to the class of sulfones. It has been widely used in the field of scientific research due to its unique properties and potential applications. EDB is a white crystalline solid with a molecular weight of 236.3 g/mol and a melting point of 86-88°C. In
Mécanisme D'action
The mechanism of action of 2-Ethylsulfonyl-1,3-dimethoxybenzene is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. 2-Ethylsulfonyl-1,3-dimethoxybenzene has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
2-Ethylsulfonyl-1,3-dimethoxybenzene has been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins. It has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. 2-Ethylsulfonyl-1,3-dimethoxybenzene has been shown to have antioxidant effects by scavenging free radicals. It has been shown to have low toxicity and is well tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
2-Ethylsulfonyl-1,3-dimethoxybenzene has several advantages for lab experiments. It is easy to synthesize and has a high purity yield. It has low toxicity and is well tolerated in animal studies. However, 2-Ethylsulfonyl-1,3-dimethoxybenzene has several limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for its application. It also has limited stability in solution and requires careful storage.
Orientations Futures
There are several future directions for the use of 2-Ethylsulfonyl-1,3-dimethoxybenzene in scientific research. One potential application is in the synthesis of metal complexes for catalytic applications. 2-Ethylsulfonyl-1,3-dimethoxybenzene can also be used as a building block for the synthesis of new organic compounds with potential pharmaceutical applications. Further research is needed to fully understand the mechanism of action of 2-Ethylsulfonyl-1,3-dimethoxybenzene and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-Ethylsulfonyl-1,3-dimethoxybenzene involves the reaction of 2-methoxy-5-nitrobenzene with ethylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reduced with tin and hydrochloric acid to yield 2-Ethylsulfonyl-1,3-dimethoxybenzene. This method has been optimized to yield high purity 2-Ethylsulfonyl-1,3-dimethoxybenzene with a yield of up to 80%.
Applications De Recherche Scientifique
2-Ethylsulfonyl-1,3-dimethoxybenzene has been extensively used in scientific research due to its unique properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. 2-Ethylsulfonyl-1,3-dimethoxybenzene has been used as a building block for the synthesis of various organic compounds such as sulfones, sulfonamides, and sulfonylureas. It has also been used as a ligand in the synthesis of metal complexes for catalytic applications.
Propriétés
IUPAC Name |
2-ethylsulfonyl-1,3-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4S/c1-4-15(11,12)10-8(13-2)6-5-7-9(10)14-3/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZVTVAOIYPNLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=CC=C1OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylsulfonyl-1,3-dimethoxybenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7574525.png)

![Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioate](/img/structure/B7574546.png)

![N-[(1-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7574557.png)
![[2-(Trifluoromethyl)phenyl]methylurea](/img/structure/B7574561.png)


![N-[3-(pyrrolidin-1-ylmethyl)phenyl]acetamide](/img/structure/B7574588.png)


